molecular formula C4H9ClF3NO B1613611 O-(4,4,4-Trifluorobutyl)hydroxylamine hydrochloride CAS No. 676525-70-5

O-(4,4,4-Trifluorobutyl)hydroxylamine hydrochloride

Cat. No.: B1613611
CAS No.: 676525-70-5
M. Wt: 179.57 g/mol
InChI Key: URZPCIQCWJFPDF-UHFFFAOYSA-N
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Description

“O-(4,4,4-Trifluorobutyl)hydroxylamine” is a chemical compound with the CAS Number: 780037-64-1 . It has a molecular weight of 143.11 . The IUPAC name for this compound is 4-(aminooxy)-1,1,1-trifluorobutane .


Molecular Structure Analysis

The InChI code for “O-(4,4,4-Trifluorobutyl)hydroxylamine” is 1S/C4H8F3NO/c5-4(6,7)2-1-3-9-8/h1-3,8H2 . The InChI key is ZAEQNDPCDQRNGV-UHFFFAOYSA-N . The canonical SMILES representation is C(CC(F)(F)F)CON .


Physical and Chemical Properties Analysis

“O-(4,4,4-Trifluorobutyl)hydroxylamine” is a liquid at room temperature . It has a molecular weight of 143.11 g/mol . The compound has a topological polar surface area of 35.2 Ų .

Scientific Research Applications

Environmental Science Applications

  • Photo-Oxidation Studies : A study utilized O-(2,3,4,5,6)-pentafluorobenzyl-hydroxylamine hydrochloride for on-fibre derivatisation Solid Phase Microextraction (SPME) to sample and quantify unsaturated 1,4-dicarbonyl products from the photo-oxidation of furans. This application highlights the compound's utility in analyzing environmental photochemical reactions, potentially indicating similar uses for O-(4,4,4-Trifluorobutyl)hydroxylamine hydrochloride in environmental sampling and analysis (Alvarez et al., 2009).

Analytical Chemistry Applications

  • Fluorescence Probes Development : Hydroxylamine derivatives have been used in the synthesis of novel fluorescence probes for detecting reactive oxygen species (ROS) and distinguishing specific species. This showcases the potential for this compound in developing tools for biological and chemical analysis (Setsukinai et al., 2003).
  • Carbonyl Compound Determination : The use of O-(2,3,4,5,6-pentafluorophenyl)methylhydroxylamine hydrochloride for determining carbonyl-containing compounds in various samples, including environmental and biological matrices, illustrates the broad applicability of hydroxylamine derivatives in analytical methodologies, which could extend to this compound (Cancilla & Que Hee, 1992).

Organic Synthesis Applications

  • Hydroxylamine in Synthesis : Research on the synthesis of N,N,O-trisubstituted hydroxylamines and the stepwise reduction and substitution of O-acyl N,N-disubstituted hydroxylamines illustrates the utility of hydroxylamine compounds in organic synthesis, potentially including this compound (Dhanju & Crich, 2016).

Safety and Hazards

The compound has been assigned the GHS02 and GHS07 pictograms . The hazard statements associated with it are H226, H315, H319, and H335 . The precautionary statements are P210, P233, P240, P241, P242, P243, P261, P264, P271, P280, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 .

Properties

IUPAC Name

O-(4,4,4-trifluorobutyl)hydroxylamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8F3NO.ClH/c5-4(6,7)2-1-3-9-8;/h1-3,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URZPCIQCWJFPDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(F)(F)F)CON.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40630582
Record name O-(4,4,4-Trifluorobutyl)hydroxylamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40630582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

676525-70-5
Record name O-(4,4,4-Trifluorobutyl)hydroxylamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40630582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
O-(4,4,4-Trifluorobutyl)hydroxylamine hydrochloride
Reactant of Route 2
O-(4,4,4-Trifluorobutyl)hydroxylamine hydrochloride
Reactant of Route 3
O-(4,4,4-Trifluorobutyl)hydroxylamine hydrochloride
Reactant of Route 4
O-(4,4,4-Trifluorobutyl)hydroxylamine hydrochloride
Reactant of Route 5
O-(4,4,4-Trifluorobutyl)hydroxylamine hydrochloride
Reactant of Route 6
O-(4,4,4-Trifluorobutyl)hydroxylamine hydrochloride

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